molecular formula C18H16N2O5S2 B2780911 Methyl 2-[3-(benzenesulfonyl)propanoylamino]-1,3-benzothiazole-6-carboxylate CAS No. 892855-84-4

Methyl 2-[3-(benzenesulfonyl)propanoylamino]-1,3-benzothiazole-6-carboxylate

Cat. No. B2780911
CAS RN: 892855-84-4
M. Wt: 404.46
InChI Key: IMMWRWXVPJIGCK-UHFFFAOYSA-N
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Description

“Methyl 2-[3-(benzenesulfonyl)propanoylamino]-1,3-benzothiazole-6-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its appearance, odor, pH, melting point, boiling point, and other characteristics. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the searched resources .

Scientific Research Applications

Synthetic Applications

Benzothiazole derivatives are extensively used in synthetic chemistry for the development of new chemical entities with potential therapeutic activities. For instance, benzocarbazoloquinones were synthesized via oxidative cyclization, highlighting the utility of benzothiazole derivatives in constructing complex molecular architectures (Rajeswaran & Srinivasan, 1994). Additionally, hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives have been synthesized as new building blocks in drug discovery, emphasizing their versatility in medicinal chemistry (Durcik et al., 2020).

Anticancer Activity

Some benzothiazole derivatives exhibit promising anticancer activities. A study synthesized and evaluated the in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3]benzothiazole and its derivatives, revealing significant potential against various cancer lines (Waghmare et al., 2013). Another study developed benzothiazole derivatives as potent antitumor agents, further underscoring the relevance of this chemical class in the development of new anticancer drugs (Yoshida et al., 2005).

Corrosion Inhibition

Benzothiazole derivatives also find applications in materials science, such as corrosion inhibition. Research demonstrated the effectiveness of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments, offering insights into their potential for industrial applications (Hu et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the specific mechanism of action for “Methyl 2-[3-(benzenesulfonyl)propanoylamino]-1,3-benzothiazole-6-carboxylate” is not available in the searched resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, the specific safety and hazards information for “Methyl 2-[3-(benzenesulfonyl)propanoylamino]-1,3-benzothiazole-6-carboxylate” is not available in the searched resources .

properties

IUPAC Name

methyl 2-[3-(benzenesulfonyl)propanoylamino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-25-17(22)12-7-8-14-15(11-12)26-18(19-14)20-16(21)9-10-27(23,24)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMWRWXVPJIGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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